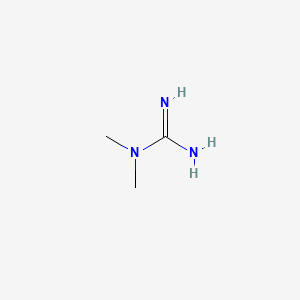

1,1-Dimethylguanidine

Overview

Description

1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a compound with the molecular formula C3H9N3 . It has a molecular weight of 87.12 g/mol . The IUPAC name for this compound is 1,1-dimethylguanidine .

Synthesis Analysis

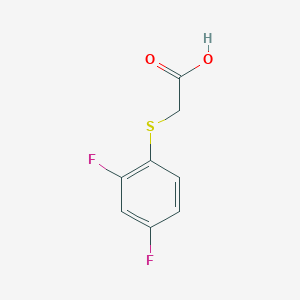

While specific synthesis methods for 1,1-Dimethylguanidine were not found in the search results, it has been employed in various chemical reactions. For instance, it has been used as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine .

Molecular Structure Analysis

The molecular structure of 1,1-Dimethylguanidine consists of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms . The canonical SMILES representation is CN©C(=N)N .

Physical And Chemical Properties Analysis

1,1-Dimethylguanidine has a molecular weight of 87.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 53.1 Ų . The exact mass is 87.079647300 g/mol .

Scientific Research Applications

Application 1: Peroxide Activator for Bleaching Cellulosic Textiles

- Summary of the Application : 1,1-Dimethylguanidine sulfate salt is used as a peroxide activator for bleaching cellulosic textiles . This process is crucial in the textile industry where bleaching is a common step in the production of white or lighter-colored fabrics.

Application 2: Nitric Oxide Synthesis Inhibitor

- Summary of the Application : 1,1-Dimethylguanidine (DMG) is an endogenous nitric oxide (NO) synthesis inhibitor . This means it can inhibit the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.

- Methods of Application : In the study referenced, DMG was administered to anaesthetized spontaneously hypertensive rats (SHR) and Wistar-Kyoto rats (WKY) . The exact dosage and method of administration can vary depending on the specifics of the experiment.

- Results or Outcomes : The effects of exogenous DMG administration were investigated, including its impact on mean blood pressure (MBP), heart rate (HR), and renal sympathetic nerve . The exact results can vary depending on the specifics of the experiment and the parameters measured.

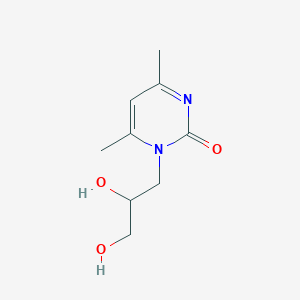

Application 3: Synthesis of N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine

- Summary of the Application : 1,1-Dimethylguanidine sulfate salt has been used in the synthesis of N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine . This compound could have potential applications in various fields, including medicinal chemistry and drug discovery.

- Methods of Application : The exact methods of synthesis can vary, but generally, the 1,1-Dimethylguanidine sulfate salt is used as a starting material or reagent in the synthesis process .

- Results or Outcomes : The result is the synthesis of the target compound, N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine . The yield and purity of the synthesized compound can be measured using various analytical techniques.

Application 4: Study of Uremic Toxins

- Summary of the Application : Guanidine, 1-Methylguanidine, and 1,1-Dimethylguanidine have long been implicated as uremic toxins . These compounds have been studied in the context of chronic renal failure.

- Methods of Application : A method has been developed for determining Guanidine, 1-Methylguanidine, and 1,1-Dimethylguanidine in serum and urine . Specimens were chromatographed on carboxylate resin, with use of 1 molar NaOH, and quantitated colorimetrically with a modification of the Voges—Proskauer reaction .

- Results or Outcomes : The concentrations of Guanidine, 1-Methylguanidine, and 1,1-Dimethylguanidine in serum are not markedly increased in renal failure, and it is therefore unlikely that these compounds contribute to the toxic manifestations of the uremic syndrome .

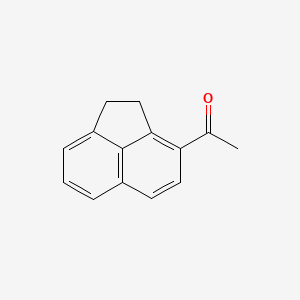

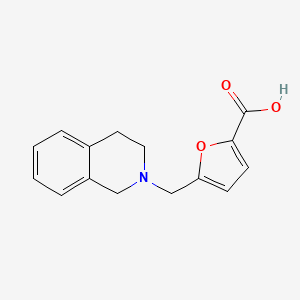

Application 5: Synthesis of Modified Pictet-Spengler Reaction Substrate

- Summary of the Application : 1,1-Dimethylguanidine sulfate salt has been used in the synthesis of a substrate for the modified Pictet-Spengler reaction . This reaction is a powerful tool in the synthesis of a wide range of biologically active compounds.

- Methods of Application : The exact methods of synthesis can vary, but generally, the 1,1-Dimethylguanidine sulfate salt is used as a starting material or reagent in the synthesis process .

- Results or Outcomes : The result is the synthesis of the target compound, which can be used as a substrate in the modified Pictet-Spengler reaction . The yield and purity of the synthesized compound can be measured using various analytical techniques.

Application 6: Study of Uremic Toxins

- Summary of the Application : Guanidine, 1-Methylguanidine, and 1,1-Dimethylguanidine have long been implicated as uremic toxins . These compounds have been studied in the context of chronic renal failure.

- Methods of Application : A method has been developed for determining Guanidine, 1-Methylguanidine, and 1,1-Dimethylguanidine in serum and urine . Specimens were chromatographed on carboxylate resin, with use of 1 molar NaOH, and quantitated colorimetrically with a modification of the Voges—Proskauer reaction .

- Results or Outcomes : The concentrations of Guanidine, 1-Methylguanidine, and 1,1-Dimethylguanidine in serum are not markedly increased in renal failure, and it is therefore unlikely that these compounds contribute to the toxic manifestations of the uremic syndrome .

Safety And Hazards

Future Directions

A lifestyle-related metabolite associated with 1,1-Dimethylguanidine, known as dimethylguanidino valerate (DMGV), has been found to associate with cardiovascular risk factors and future risk of coronary artery disease and cardiovascular mortality . This suggests potential future directions for research into the effects of 1,1-Dimethylguanidine and related compounds on health outcomes .

properties

IUPAC Name |

1,1-dimethylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSQBOPZIKWTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |

| Record name | N,N-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60878702 | |

| Record name | DIMETHYLGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethylguanidine | |

CAS RN |

3324-71-8, 6145-42-2 | |

| Record name | 1,3-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B3025504.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)